(S)-1-(4-Chlorophenyl)ethanol

Descripción general

Descripción

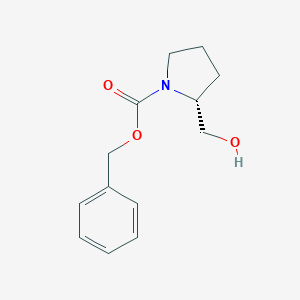

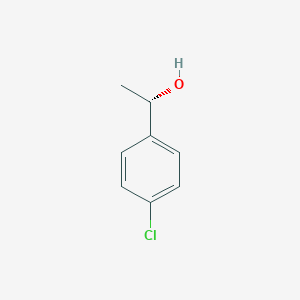

(S)-1-(4-Chlorophenyl)ethanol, also known as 4-chloro-1-phenylethanol, is a compound that has been studied extensively in the scientific community due to its various applications in pharmaceutical, biochemical, and physiological research. This compound has a wide range of applications in laboratory experiments, and its biochemical and physiological effects are well-documented.

Aplicaciones Científicas De Investigación

Biocatalytic Synthesis

(S)-1-(4-Chlorophenyl)ethanol is a key intermediate in various synthetic processes. A notable application includes its use in the biocatalytic synthesis of L-cloprenaline, a medication for asthma. Alternaria alternata, a fungus, has been used effectively in the submerged culture process for the asymmetric reduction of 2-chloroacetophenone to (S)-1-(2-chlorophenyl)ethanol. The culture conditions such as pH, temperature, and incubation time significantly influence the substrate conversion and product purity, achieving a high conversion and enantiomeric excess of the desired product (Kurbanoğlu et al., 2009).

Molecular Structure Studies

The molecular structure of this compound and its complexes has been explored using resonant two-photon ionization (R2PI) spectroscopy. This method, coupled with time-of-flight mass spectrometry and supported by theoretical calculations, helps in understanding the conformational landscape of the molecule, including its hydrated complex and diastereomeric adducts. It's observed that the chlorine atom in the para position affects the electron density in the π system, influencing OH···π and CH···π interactions, which is crucial for molecular interaction studies (Rondino et al., 2016).

Process Intensification and Scale-up

This compound is also significant in the synthesis of polo-like kinase 1 inhibitors, a new class of chemotherapeutic drugs. The bioproduction of this compound involves the use of Escherichia coli cells with in situ coenzyme recycling. Scaling up the process while maintaining high yield and optical purity of the product is crucial for its application in pharmaceutical manufacturing. A notable achievement in this area is the development of a process that significantly lowers production costs while meeting economic boundaries, thereby making the production of this compound feasible on a larger scale (Eixelsberger et al., 2013).

Propiedades

IUPAC Name |

(1S)-1-(4-chlorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVOSNPUNXINWAD-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426186 | |

| Record name | (S)-1-(4-Chlorophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

99528-42-4 | |

| Record name | (S)-1-(4-Chlorophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-4-Chloro-α-methylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: [, ] Yes, certain yeast strains can enantioselectively reduce p-chloroacetophenone to produce (S)-1-(4-Chlorophenyl)ethanol with high enantiomeric excess (ee). The reaction typically occurs under aerobic conditions, utilizing an exogenous reducing agent like isopropanol. Research indicates that adding surfactants, particularly nonylphenol polyoxyethylene ether (NP-4), to the reaction system can significantly improve the conversion rate of p-chloroacetophenone without significantly impacting the enantiomeric excess of the produced this compound [].

A: [] Studies show that the conversion of aromatic ketones to their corresponding chiral alcohols by yeast cells in the presence of surfactants is influenced by the electronic effect of substituents on the aromatic ring. Substrates with electron-donating substituents exhibit higher conversion rates compared to those with electron-withdrawing groups. This suggests that manipulating the electronic properties of the substrate can enhance the efficiency of this biocatalytic process.

A: [] R2PI spectroscopy proves to be a sensitive technique for distinguishing diastereomeric adducts of this compound with the enantiomers of butan-2-ol. This spectral chiral discrimination arises from subtle differences in the vibrational energies and electronic transitions within the diastereomeric complexes, ultimately reflected in their distinct R2PI spectral signatures.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.